2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

FLT3 kinase inhibition Acute Myeloid Leukemia structure-activity relationship

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 476280-17-8) is a synthetic heterobicyclic compound belonging to the 2-acylaminothiophene-3-carboxamide class, a chemotype widely recognized for potent and selective inhibition of the FLT3 receptor tyrosine kinase. The core 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, when appropriately substituted at the 2-position amide, mediates ATP-competitive FLT3 inhibition.

Molecular Formula C17H17ClN2O2S
Molecular Weight 348.85
CAS No. 476280-17-8
Cat. No. B2547923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS476280-17-8
Molecular FormulaC17H17ClN2O2S
Molecular Weight348.85
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N
InChIInChI=1S/C17H17ClN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
InChIKeyVWOUXNIKBOFZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 476280-17-8): A Methylated Tetrahydrobenzo[b]thiophene-3-carboxamide for FLT3-Targeted Procurement


2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 476280-17-8) is a synthetic heterobicyclic compound belonging to the 2-acylaminothiophene-3-carboxamide class, a chemotype widely recognized for potent and selective inhibition of the FLT3 receptor tyrosine kinase [1]. The core 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, when appropriately substituted at the 2-position amide, mediates ATP-competitive FLT3 inhibition [1]. This specific compound features a 4-chlorobenzamido group at the 2-position and a critical 5-methyl substituent on the saturated cyclohexene ring, a structural modification that distinguishes it from the non-methylated analog 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 60442-52-6) [2]. Given the validated kinase pharmacology of this scaffold, procurement evaluations must consider whether the 5-methyl substitution confers or diminishes target potency, selectivity, and physiochemical properties relative to close-in-class analogs.

Why the 5-Methyl Analog 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Cannot Be Assumed Equivalent to Generic Tetrahydrobenzo[b]thiophene-3-carboxamide FLT3 Inhibitors


The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is highly sensitive to subtle structural modifications, precluding simple interchangeability. For instance, the known FLT3 inhibitor TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) achieves an enzymatic IC50 of 0.042 µM, whereas a closely related compound, 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibits an IC50 exceeding 10 µM (>200-fold loss in potency) [1][2]. Within the benzamido sub-series, altering the benzamide substitution pattern has been shown to modulate FLT3 inhibitory activity over a >10-fold range [1]. The 5-methyl substituent on the target compound introduced a stereogenic center and altered ring conformation, which, based on full-class structure-activity relationships (SAR), is expected to reposition the 2-position amide relative to the ATP-binding pocket hinge region, potentially shifting both inhibitor potency and kinase selectivity profiles [1]. Consequently, assuming that CAS 476280-17-8 performs identically to its des-methyl analog (CAS 60442-52-6) or to other 2-acylaminothiophene-3-carboxamides without experimental verification is scientifically unjustified and poses substantial risk in hit-to-lead or probe validation workflows.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: A Critical Gap Analysis Against Comparator Analogs


FLT3 Enzymatic Inhibitory Potency: Limitation of Quantitative Data for the 5-Methyl Analog Relative to TCS 359 and Des-Methyl Comparator

A direct enzymatic IC50 value for CAS 476280-17-8 against FLT3 is not reported in the accessible primary literature. In contrast, the benchmark 2-acylaminothiophene-3-carboxamide inhibitor TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) was extensively characterized in the same assay system, yielding a potent FLT3 IC50 of 0.042 µM [1]. Additionally, the des-methyl comparator 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is registered in ChEMBL (CHEMBL210226) but similarly lacks publicly disclosed FLT3 or other kinase activity data, indicating a data gap across the entire 4-chlorobenzamido sub-series [2]. This absence of head-to-head potency data precludes any claim that the 5-methyl substitution enhances, retains, or diminishes FLT3 inhibition relative to TCS 359 or other characterized analogs. Researchers selecting this compound for FLT3-targeted programs must treat potency as an unvalidated parameter requiring de novo experimental determination.

FLT3 kinase inhibition Acute Myeloid Leukemia structure-activity relationship

Cellular Antiproliferative Activity in FLT3-Driven Leukemia Models: No Validated Head-to-Head Comparison Exists

The antiproliferative activity of CAS 476280-17-8 in FLT3-dependent acute myeloid leukemia (AML) cell lines is undocumented in published literature. By contrast, TCS 359 has a firmly established antiproliferative IC50 of 0.34 µM against the FLT3-ITD-driven MV4-11 human AML cell line [1]. This cellular efficacy data, directly linked to on-target FLT3 inhibition, serves as the key translational benchmark for a compound's potential as a chemical probe or lead candidate. The complete absence of such data for the 5-methyl 4-chlorobenzamido analog means that its cellular target engagement and downstream pharmacodynamic effects remain entirely unvalidated. For procurement decisions in translational leukemia research, this represents a critical evidence gap that cannot be bridged by extrapolation from structurally distinct analogs.

MV4-11 leukemia cells antiproliferative activity cellular efficacy

Selectivity Profile: Absence of Kinase Profiling Data Precludes Differentiation from Multi-Kinase Active Class Members

The tetrahydrobenzo[b]thiophene-3-carboxamide class exhibits divergent kinase selectivity depending on substitution pattern. The same core scaffold that yielded selective FLT3 inhibitors, such as TCS 359 (selective over 22 other kinases tested), was also developed into Aurora kinase A/B inhibitors through systematic modification of the 2-position amide substituent, as reported by GPC Biotech [1][2]. While TCS 359's narrow selectivity profile is a defining feature of its utility as a chemical probe, the kinome-wide selectivity of CAS 476280-17-8 has not been determined. The presence of the 4-chlorobenzamido moiety, rather than the 3,4-dimethoxybenzamido group of TCS 359, introduces a para-substituted phenyl ring that may engage different hydrophobic back-pocket residues, potentially broadening kinase inhibitory activity as observed in the Aurora kinase-targeted analogs [2]. Without experimental kinase profiling, the selectivity of the 5-methyl analog remains unknown and cannot be assumed to mirror TCS 359.

kinase selectivity Aurora kinase off-target activity

Physiochemical Property Differentiation: Predicted Impact of 5-Methyl Substitution on LogP and Solubility

The introduction of a methyl substituent at the 5-position of the tetrahydrobenzo[b]thiophene core is predicted to increase lipophilicity relative to the des-methyl analog (CAS 60442-52-6). PubChem-computed XLogP3-AA for the des-methyl compound is 4.1 [1]. Addition of a methyl group to the saturated cyclohexene ring (C16H15ClN2O2S to C17H17ClN2O2S) is structurally expected to shift LogP upward by approximately 0.5 units, based on fragment-based partition coefficient contributions, potentially yielding an estimated LogP of ~4.6 for the 5-methyl analog. This increase in lipophilicity may reduce aqueous solubility and alter non-specific protein binding characteristics, impacting performance in biochemical and cellular assays compared to the non-methylated comparator. Additionally, the 5-methyl group introduces a stereogenic center; the racemic nature or enantiomeric purity of commercially sourced CAS 476280-17-8 has not been disclosed by suppliers, adding uncertainty to batch-to-batch reproducibility in biological experiments .

physiochemical properties lipophilicity drug-likeness

Defensible Research Application Scenarios for 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Based on Current Evidence


Internal Lead Optimization Libraries: Exploring 5-Position Substitution Effects on Kinase Selectivity

The primary defensible use of CAS 476280-17-8 is as a diversity element within an internal medicinal chemistry library aimed at mapping structure-selectivity relationships across the tetrahydrobenzo[b]thiophene-3-carboxamide scaffold. Since the class is known to yield both FLT3-selective (e.g., TCS 359) and Aurora kinase-active compounds depending on 2-position substitution [1][2], the 5-methyl substitution adds a stereochemical dimension for selective library design. Procurement for this purpose is appropriate only when accompanied by an experimental plan for de novo kinase profiling and determination of enantiomeric purity.

Physiochemical Probe Development: Evaluating the Impact of 5-Methylation on Solubility and Metabolic Stability

The 5-methyl group provides a defined structural handle to study how alkyl substitution on the saturated cyclohexene ring influences solubility, logD, microsomal stability, and plasma protein binding. Given the predicted ~0.5-unit LogP increase relative to the des-methyl analog (computed XLogP3-AA = 4.1) [1], parallel physiochemical profiling of CAS 476280-17-8 alongside CAS 60442-52-6 can generate datasets to inform future scaffold optimization in kinase inhibitor programs.

Negative Control or Comparator in FLT3 Assays (if confirmed weakly active)

Should prospective biochemical characterization reveal that the 4-chlorobenzamido substitution combined with 5-methylation significantly diminishes FLT3 potency relative to TCS 359 (IC50 = 0.042 µM) [1], CAS 476280-17-8 could serve as a structurally matched negative control. This application, however, is contingent upon experimental verification; procurement for this purpose without prior in-house or published activity data represents an unvalidated assumption.

Patentable Scaffold Exploration in Tetrahydrobenzo[b]thiophene Chemical Space

The tetrahydrobenzo[b]thiophene-3-carboxamide core has been claimed in multiple patent families, including US20070275962A1, for diverse therapeutic indications ranging from mycobacterial infections to cancer [1]. The 5-methyl substitution introduces a chiral variant of the core that may support Freedom-to-Operate analyses or the generation of novel intellectual property. Procurement for IP landscaping and preliminary biological screening is consistent with the compound's documented structural novelty.

Quote Request

Request a Quote for 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.